molecular formula C7H14ClF2NO2 B2583386 Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride CAS No. 2095409-87-1

Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride

Cat. No.: B2583386
CAS No.: 2095409-87-1
M. Wt: 217.64
InChI Key: XVAYNECJTPOYGG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride is a chemical intermediate of interest in advanced pharmaceutical research and development. This compound features a difluoromethyl group at the 2-position of a pentanoate skeleton, a structural motif investigated for its potential in creating mechanism-based enzyme inactivators . Similar difluorinated amino acid analogs are being explored in medicinal chemistry for their application as potent and selective inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as human ornithine aminotransferase (hOAT) . Inhibition of hOAT has been recognized as a promising therapeutic strategy for targeting metabolic reprogramming in cancers, including hepatocellular carcinoma . The methyl ester group in its structure offers a handle for further synthetic modification, making it a versatile building block for the synthesis of more complex molecules. The incorporation of fluorine atoms can significantly alter the electronic properties, metabolic stability, and bioavailability of a compound, making this derivative a valuable scaffold for drug discovery. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-amino-2,2-difluoro-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2.ClH/c1-4(2)5(10)7(8,9)6(11)12-3;/h4-5H,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAYNECJTPOYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)OC)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride typically involves the reaction of 3-amino-2,2-difluoro-4-methylpentanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in CH2_2Cl2_2 cleaves the ester group, generating 3-amino-2,2-difluoro-4-methylpentanoic acid .

  • Basic Conditions : Saponification with NaOH/MeOH produces the carboxylate salt, which can be protonated to isolate the free acid .

Key Data :

ConditionProductYieldSource
TFA/CH2_2Cl2_2Carboxylic acid79–93%
NaOH/MeOHSodium carboxylate~85%

Amino Group Reactivity

The primary amine participates in protection/deprotection and condensation reactions:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc2_2O) in THF yields the Boc-protected derivative, enhancing stability during synthetic sequences .

  • Acylation : Treatment with acetyl chloride forms the N-acetylated product, a common strategy to modulate solubility or biological activity .

Example Pathway :

  • Boc protection:
    NH2-compound+Boc2OBoc-NH-compound\text{NH}_2\text{-compound} + \text{Boc}_2\text{O} \rightarrow \text{Boc-NH-compound}

  • Deprotection with HCl/dioxane regenerates the free amine .

Fluorine-Specific Transformations

  • Electrophilic Activation : The difluoro-methyl moiety increases electrophilicity at C-3, facilitating nucleophilic attacks on adjacent carbons .

  • Steric Effects : The CF2_2 group hinders rotational freedom, stabilizing specific conformers in peptide synthesis .

Reduction and Oxidation Pathways

  • Ester Reduction : LiAlH4_4 reduces the ester to 3-amino-2,2-difluoro-4-methylpentanol, though competing side reactions may occur .

  • Amino Group Oxidation : Limited data exist, but MnO2_2 or RuO4_4 could oxidize the amine to a nitro or imino derivative .

Scientific Research Applications

Medicinal Chemistry

The presence of difluoro and amino groups in methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride enhances its biological activity. Research indicates that this compound may interact with specific biomolecules, modulating enzyme activities or receptor functions. Such interactions can lead to significant biological effects, warranting further pharmacological studies to explore its potential as a therapeutic agent.

Case Studies in Drug Development

  • Pharmacological Screening : Initial studies have focused on the compound's ability to bind to various biological targets, suggesting a role in the development of new drugs aimed at treating conditions influenced by these targets.
  • Structure-Activity Relationship (SAR) Studies : The unique substituents of this compound allow for detailed SAR studies, which can elucidate how modifications to its structure affect biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthetic Pathways

  • Mannich Reactions : The compound can be utilized in Mannich-type reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions. This has implications for synthesizing amino acid derivatives and other biologically relevant compounds .
Reaction TypeYield (%)Notes
Mannich Reaction42%Moderate yield; affected by reaction time
Deprotection Steps79-93%High yields achieved through careful conditions

Biological Research

The compound's interactions with biomolecules also make it a candidate for research into its biological effects. Studies have indicated that it may possess properties that could be harnessed for therapeutic applications.

Potential Applications in Cancer Research

  • Targeting Tumor Cells : Preliminary investigations into the compound's efficacy against specific cancer cell lines suggest that it may inhibit tumor growth through mechanisms involving enzyme inhibition or receptor modulation .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Fluorine vs. Hydroxy/Methyl Substituents
  • The 2,2-difluoro groups in the target compound increase electronegativity and may enhance metabolic stability compared to hydroxy () or dimethyl () analogs. Fluorine’s electron-withdrawing effects could also influence the basicity of the amino group, as seen in protonation studies of related amino sugars .
Backbone Length and Branching
  • The pentanoate backbone (5-carbon chain) provides greater conformational flexibility compared to shorter-chain analogs (e.g., propanoate derivatives in ). This may impact binding interactions in biological systems.
  • Branched derivatives like the target compound and Methyl (3R)-3-amino-2,2,4-trimethylpentanoate HCl () exhibit increased hydrophobicity, influencing solubility and crystallization behavior .

Biological Activity

Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group and difluoro substituents. The presence of these functional groups is believed to enhance its binding affinity with various biological targets, making it a candidate for further pharmacological studies.

Molecular Formula: C8_{8}H12_{12}ClF2_{2}N
CAS Number: 2095409-87-1

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The difluoro and amino groups play crucial roles in modulating enzyme activities, potentially leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. For instance, in vitro assays have shown that compounds structurally related to methyl 3-amino-2,2-difluoro-4-methylpentanoate can inhibit tumor cell growth by modulating key metabolic pathways .
  • Antimicrobial Properties: The compound has been investigated for its ability to interact with bacterial enzymes, which could lead to the development of new antimicrobial agents.
  • Neuroprotective Effects: Some studies have suggested that similar compounds may exhibit neuroprotective properties, although specific data on this compound remains limited.

Case Study 1: Antitumor Efficacy

In a study evaluating the effects of various inhibitors on ENL-dependent tumor cells (MV4-11 and MOLM-13), this compound was noted for its potential cytotoxicity. The compound demonstrated significant inhibition of cell viability at concentrations around 50 μM, indicating a promising avenue for cancer therapy .

Case Study 2: Enzyme Interaction

Research has shown that this compound can bind to specific enzymes involved in metabolic processes. This interaction may lead to altered enzyme activity and subsequent changes in cellular metabolism, which could be leveraged for therapeutic purposes .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
Methyl 3-amino-2,2-difluoro-4-methylbutanoate1379311-30-4Shorter carbon chain
Methyl 3-amino-2,2-difluoro-4-methylhexanoateNot listedLonger carbon chain
Methyl 3-amino-2,2-difluoro-4-methylpropanoateNot listedDifferent carbon chain length
Ethyl 3-amino-2,2-difluoro-4-methylpentanoate149466-68-2Ethyl instead of methyl group

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 3-amino-2,2-difluoro-4-methylpentanoate hydrochloride?

Methodological Answer: A common approach involves sequential fluorination and esterification. For example, the difluoro moiety can be introduced via nucleophilic substitution using a fluorinating agent (e.g., DAST or Deoxo-Fluor) on a precursor ketone or alcohol. Subsequent esterification with methanol under acidic conditions yields the methyl ester. Hydrochloride salt formation is typically achieved by treating the free amine with HCl in a solvent like dioxane or ethanol, followed by vacuum concentration to isolate the product . Key steps include monitoring reaction progress via TLC or LC-MS and optimizing pH to prevent premature salt formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identifies proton environments, such as the methyl ester (δ ~3.7 ppm) and amine protons (δ ~8-9 ppm in DMSO-d6). Splitting patterns can confirm the difluoro group’s impact on neighboring protons .
  • 19F NMR : Directly detects fluorine atoms, with chemical shifts typically between -100 to -200 ppm, depending on substituent effects.
  • IR Spectroscopy : Confirms ester carbonyl (~1740 cm⁻¹) and ammonium hydrochloride (broad N-H stretch ~2500-3000 cm⁻¹).
  • LC-MS/HPLC : Validates purity (>95% as noted in ) and molecular weight .

Q. What solvents and conditions are optimal for recrystallization of this hydrochloride salt?

Methodological Answer: Hydrochloride salts are often recrystallized from polar aprotic solvents (e.g., ethanol/water mixtures) due to their high solubility in water. Gradual cooling (e.g., from reflux to 4°C) promotes crystal formation. For hygroscopic compounds, anhydrous solvents like acetonitrile or THF may be preferred. highlights the importance of controlled humidity during storage to prevent deliquescence .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C, as recommended for similar hydrochlorides in . Desiccants (e.g., silica gel) prevent moisture absorption .
  • Handling : Use gloves and protective eyewear. Avoid inhalation; work in a fume hood. ’s safety guidelines (e.g., P264, P280) emphasize post-handling decontamination .

Q. What analytical methods confirm the absence of diastereomeric impurities?

Methodological Answer: Chiral HPLC or SFC (Supercritical Fluid Chromatography) using columns like Chiralpak IA/IB can resolve enantiomers. Polarimetry or circular dichroism (CD) may supplement this. ’s purity specification (95%) suggests residual impurities may require gradient elution for detection .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro group influence reactivity in peptide coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the adjacent carbonyl, enhancing activation in amide bond formation (e.g., using EDC/HOBt). However, steric hindrance from the 2,2-difluoro-4-methylpentanoate backbone may reduce coupling efficiency. Comparative studies with non-fluorinated analogs (e.g., ’s ethyl 4-fluoro derivative) can isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported catalytic asymmetric synthesis yields for this compound?

Methodological Answer: Discrepancies may arise from variations in catalyst loading (e.g., Jacobsen’s thiourea catalysts), solvent polarity, or temperature. Systematic DOE (Design of Experiments) approaches, including kinetic profiling and in-situ IR monitoring, can identify critical parameters. ’s reaction (stirring time, solvent choice) exemplifies reproducibility challenges in hydrochloride salt formation .

Q. How can computational modeling (e.g., DFT) predict the impact of fluorination on conformational stability?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers. Fluorine’s gauche effect and steric bulk from the methyl group can be analyzed via torsional scans. Compare results with X-ray crystallography (if available) or NOESY NMR to validate predicted spatial arrangements.

Q. What methodologies address diastereomer formation during nucleophilic substitutions involving the amine group?

Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Burkholder’s ligands) can enforce stereocontrol. ’s use of enantiopure starting materials (e.g., (R)- or (S)-3-amino acids) provides a template for minimizing racemization . Post-reaction chiral resolution via preparative HPLC may also be necessary.

Q. How do solvent polarity and counterion effects influence the compound’s solubility in biological assays?

Methodological Answer: Solubility can be screened using DMSO stock solutions diluted into PBS or cell media. Counterion exchange (e.g., replacing Cl⁻ with acetate) may improve aqueous solubility. ’s use of PBS buffers in bioanalytical assays (e.g., IL-6 detection) highlights compatibility testing for in vitro studies .

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